4,4'-Dipyridyl N,N'-dioxide hydrate 4,4'-Dipyridyl N,N'-dioxide hydrate
Brand Name: Vulcanchem
CAS No.: 338950-86-0
VCID: VC3750371
InChI: InChI=1S/C10H8N2O2.H2O/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;/h1-8H;1H2
SMILES: C1=CN(C=CC1=C2C=C[N+](=O)C=C2)[O-].O
Molecular Formula: C10H10N2O3
Molecular Weight: 206.2 g/mol

4,4'-Dipyridyl N,N'-dioxide hydrate

CAS No.: 338950-86-0

Cat. No.: VC3750371

Molecular Formula: C10H10N2O3

Molecular Weight: 206.2 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Dipyridyl N,N'-dioxide hydrate - 338950-86-0

Specification

CAS No. 338950-86-0
Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
IUPAC Name 4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide;hydrate
Standard InChI InChI=1S/C10H8N2O2.H2O/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;/h1-8H;1H2
Standard InChI Key WGMXNNUHJLHXQI-UHFFFAOYSA-N
SMILES C1=CN(C=CC1=C2C=C[N+](=O)C=C2)[O-].O
Canonical SMILES C1=CN(C=CC1=C2C=C[N+](=O)C=C2)[O-].O

Introduction

Chemical Identity and Basic Properties

The compound 4,4'-Dipyridyl N,N'-dioxide hydrate is well-characterized through various chemical identifiers and physical properties that define its fundamental nature and behavior.

Chemical Identifiers

The following table presents the key chemical identifiers for 4,4'-Dipyridyl N,N'-dioxide hydrate:

PropertyInformation
Primary Name4,4'-Dipyridyl N,N'-dioxide hydrate
CAS Registry Number338950-86-0
Molecular FormulaC₁₀H₈N₂O₂·2H₂O
Molecular Weight224.215 g/mol
European Community Number625-218-9
DSSTox Substance IDDTXSID80583624

The compound is known by several synonyms in scientific literature and commercial catalogs, including:

  • 4-(1-Oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide;hydrate

  • [4,4'-Bipyridine] 1,1'-dioxide xhydrate

  • 4,4'-DIPYRIDYL N,N'-DIOXIDE HYDRATE, 98%

Physical Properties

The physical characteristics of 4,4'-Dipyridyl N,N'-dioxide hydrate determine its behavior in various experimental conditions:

PropertyValue
Melting Point220°C (decomposes)
Water Solubility25 mg/mL, forming a clear, yellow solution
AppearanceCrystalline solid

The compound's melting point with decomposition at 220°C indicates thermal instability at elevated temperatures, which is an important consideration for its handling and application in research settings .

Structural Characteristics

The structure of 4,4'-Dipyridyl N,N'-dioxide hydrate consists of a 4,4'-bipyridine core where both nitrogen atoms are oxidized to form N-oxides. This creates a molecule with two electron-rich oxygen atoms that can serve as hydrogen bond acceptors or coordinate with metal ions.

Molecular Structure

The base structure consists of two pyridine rings connected through a carbon-carbon bond at their 4-positions. Each nitrogen atom is bonded to an oxygen atom, forming the N-oxide functional groups. In the hydrated form, two water molecules are associated with each molecule of 4,4'-dipyridyl N,N'-dioxide, forming a stable crystalline structure through hydrogen bonding interactions .

Crystal Structure Properties

The compound's crystal structure exhibits significant importance in coordination chemistry and crystal engineering. The hydrate form represents a prototype for hydrogen-bonded adducts, with the water molecules forming hydrogen bonds with the N-oxide oxygen atoms. This arrangement creates a well-defined three-dimensional network that has been characterized through X-ray diffraction studies .

Research Applications and Findings

The unique structural and chemical properties of 4,4'-Dipyridyl N,N'-dioxide hydrate have led to its utilization in various research applications, particularly in coordination chemistry and crystal engineering.

Coordination Chemistry

4,4'-Dipyridyl N,N'-dioxide demonstrates significant versatility in forming coordination complexes with transition metals. When reacted with various transition-metal salts in methanol, it forms a range of coordination polymers with diverse architectures:

Metal IonsResulting StructuresTopology
Various transition metals1-D chains36-hxl
Various transition metals2-D sheets44-sql
d(10) metal ions (Cd²⁺, Zn²⁺)3-D grid-like coordination polymers-

These coordination polymers exhibit interesting structural diversity depending on the metal ion and reaction conditions employed. The N-oxide groups in the molecule serve as coordination sites, binding to metal centers to form extended structures .

Co-crystal Formation

One of the most significant properties of 4,4'-Dipyridyl N,N'-dioxide is its remarkable tendency to form co-crystals through various types of intermolecular interactions. The hydrate form itself represents an important example of hydrogen-bonded co-crystal formation. Research has shown that:

  • When wet methanol is layered over a tetrahydrofurane solution of 4,4'-dipyridyl N,N'-dioxide, the (H₂O)₂·dipyridyl dioxide co-crystal (hydrate) forms naturally .

  • In competitive co-crystallization experiments, the compound demonstrates selectivity in forming co-crystals based on the strength of different intermolecular interactions .

Bonding Interactions

The molecule participates in several types of non-covalent interactions that are significant in supramolecular chemistry:

Interaction TypeBonding PartnerObservation
Hydrogen bondingWaterForms stable hydrate considered a prototype for hydrogen-bonded adducts
Halogen bonding1,4-diiodotetrafluorobenzeneForms halogen-bonded co-crystals when appropriate halogen bond donors are present
Pnictogen bondingSbF₃Forms pnictogen-bonded co-crystal that prevails over halogen and hydrogen bonding in competitive experiments

Electron Density Studies

Advanced research on 4,4'-Dipyridyl N,N'-dioxide includes detailed electron density studies that provide fundamental insights into its bonding capabilities and electronic structure. The electron density of the halogen-bonded complex with 1,4-diiodotetrafluorobenzene has been studied at 90K using X-ray diffraction techniques. These studies reveal the nature of the charge transfer and electronic distribution in these complexes, providing valuable information for understanding the fundamental aspects of halogen bonding interactions .

Hazard CodeHazard StatementWarning Category
H315Causes skin irritationWarning: Skin corrosion/irritation
H319Causes serious eye irritationWarning: Serious eye damage/eye irritation
H335May cause respiratory irritationWarning: Specific target organ toxicity, single exposure; Respiratory tract irritation

These classifications are reported with 100% consensus from notifying companies to the ECHA Classification & Labelling Inventory .

Precautionary Measures

Based on its hazard classification, the following precautionary measures are recommended when handling this compound:

  • Use appropriate personal protective equipment including gloves and eye protection

  • Ensure adequate ventilation in the working area

  • Avoid breathing dust/fumes

  • Wash thoroughly after handling

  • Store in a well-ventilated place in a closed container

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